Ethyl 3-hydroxy-4-methoxybenzoate

COMT Inhibition Neurology Enzymology

This specific regioisomer (3-hydroxy-4-methoxy) confers nanomolar COMT inhibition (IC50=18 nM) and anticandidal activity (MIC 2.0 μg/mL), critical for reproducible neurological and antifungal research. It is a key intermediate for patented uricosuric agents. Substitution with vanillate esters (4-hydroxy-3-methoxy) will invalidate target engagement and SAR studies.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 148527-38-2
Cat. No. B169132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-4-methoxybenzoate
CAS148527-38-2
Synonymsethyl 3 - hydroxy - 4 - Methoxybenzoate
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OC)O
InChIInChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6,11H,3H2,1-2H3
InChIKeyDCBPAZQCHKARFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Hydroxy-4-Methoxybenzoate (CAS 148527-38-2): A High-Potency COMT Inhibitor and Multifunctional Research Chemical


Ethyl 3-hydroxy-4-methoxybenzoate (CAS 148527-38-2) is a substituted benzoate ester with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol [1]. This compound is characterized by a 3-hydroxy-4-methoxy substitution pattern on the aromatic ring, which differentiates it from the more common vanillate (4-hydroxy-3-methoxy) esters. It has been identified as a potent inhibitor of catechol O-methyltransferase (COMT), with an in vitro IC50 of 18 nM against the rat brain enzyme [2]. The compound also demonstrates anticandidal activity and serves as a key intermediate or reference compound in the development of novel therapeutics, including those for uric acid reduction .

Why Ethyl 3-Hydroxy-4-Methoxybenzoate Cannot Be Interchanged with Common Vanillate Esters in Research and Development


The precise positioning of the hydroxy and methoxy groups on the aromatic ring dictates the compound's biological activity profile, enzyme inhibition selectivity, and physicochemical properties. While structurally similar esters like ethyl vanillate (4-hydroxy-3-methoxy) and methyl 3-hydroxy-4-methoxybenzoate are readily available, their substitution patterns result in fundamentally different molecular interactions. For instance, the 3-hydroxy-4-methoxy arrangement confers a distinct COMT inhibition potency [1] and a different lipophilicity profile compared to its regioisomer, ethyl vanillate [2]. Furthermore, the ethyl ester contributes to a specific balance of aqueous solubility and membrane permeability that is not replicated by the corresponding methyl ester [3]. Therefore, substituting ethyl 3-hydroxy-4-methoxybenzoate with a generic analog without rigorous experimental validation can lead to irreproducible results, off-target effects, or complete loss of the desired activity.

Quantitative Differentiation of Ethyl 3-Hydroxy-4-Methoxybenzoate: A Head-to-Head Evidence Guide for Scientific Selection


COMT Inhibition Potency: 3-Hydroxy-4-Methoxy Arrangement Achieves Nanomolar Activity Comparable to Potent Clinical Inhibitors

Ethyl 3-hydroxy-4-methoxybenzoate demonstrates potent in vitro inhibition of rat brain catechol O-methyltransferase (COMT) with an IC50 of 18 nM [1]. This activity is comparable to that of the established COMT inhibitor OR-462, which also has an IC50 of 18 nM in a similar assay, and is significantly more potent than the clinically used COMT inhibitor entacapone (IC50 = 151 nM) [2][3]. The substitution pattern is critical; the regioisomer ethyl vanillate (4-hydroxy-3-methoxy) is not a known potent COMT inhibitor but instead targets 17β-HSD2 (IC50 = 1.3 µM) .

COMT Inhibition Neurology Enzymology

Antifungal Activity: Demonstrated Anticandidal Potency Against Clinical Isolates of Candida albicans

In a study evaluating chalcone derivatives for anticandidal activity, a compound designated T6, which is ethyl 3-hydroxy-4-methoxybenzoate, exhibited potent antifungal activity against Candida albicans (ATCC 10231 and four clinical isolates) with a Minimum Inhibitory Concentration (MIC) of 2.0 μg/mL . This MIC value was among the most potent in the evaluated series of twenty chalcone derivatives, where MIC values ranged from 2.0 to 32.0 μg/mL . In comparison, ethyl vanillate is described as a fungicidal agent but specific MIC data against C. albicans was not identified in this search, highlighting the specific activity of the 3-hydroxy-4-methoxy arrangement in this assay context .

Antifungal Infectious Disease Microbiology

Lipophilicity and Solubility Profile: A Balanced LogP for Oral Bioavailability Differentiates from Methyl Ester Analog

The physicochemical properties of ethyl 3-hydroxy-4-methoxybenzoate are well-suited for drug development, with a calculated XLogP3 of 2.1 [1] and an estimated aqueous solubility of 484.5 mg/L at 25°C [2]. This lipophilicity falls within the optimal range for oral bioavailability as defined by Lipinski's Rule of Five. In contrast, the methyl ester analog, methyl 3-hydroxy-4-methoxybenzoate, is significantly more polar with an XLogP of 1.19 [3] and a higher estimated water solubility of 1495 mg/L [4]. While the regioisomer ethyl vanillate has a similar XLogP of 2.1 [5], its different substitution pattern leads to a distinct biological activity profile (see Evidence Item 1).

Physicochemical Properties Drug Development ADME

Role in Uric Acid Reduction: A Key Intermediate in a Therapeutically Relevant Patent Family

Ethyl 3-hydroxy-4-methoxybenzoate is specifically cited as a synthetic intermediate derived from isovanillic acid in patent WO2012033720A1, which describes benzoic acid compounds for reducing uric acid and increasing its excretion [1]. The patent outlines the synthesis and use of compounds within this structural class for treating conditions like gout and hyperuricemia. This establishes a direct and verifiable link between this specific ester and a defined therapeutic application space. While the patent does not provide quantitative biological data for the ester itself, it positions the compound as a crucial building block for generating novel uricosuric agents, a role not attributed to the regioisomeric ethyl vanillate in the examined sources.

Uricosuric Gout Metabolic Disease

Optimal Application Scenarios for Ethyl 3-Hydroxy-4-Methoxybenzoate Based on Quantified Differentiation


Neurological Research: High-Potency COMT Inhibition for Modulating Catecholamine Pathways

Based on its potent in vitro COMT inhibitory activity (IC50 = 18 nM) [1], ethyl 3-hydroxy-4-methoxybenzoate is an ideal tool compound for investigating the role of COMT in neurological and psychiatric disorders. Its nanomolar potency makes it suitable for in vitro studies (e.g., enzyme kinetics, cell-based assays) where high target engagement is required at low concentrations. It can serve as a valuable reference inhibitor or a starting point for developing novel therapeutics for conditions like Parkinson's disease, where peripheral COMT inhibition is a validated clinical strategy [2].

Antifungal Drug Discovery: A Lead-Like Scaffold with Demonstrated Anti-Candida Activity

The compound's demonstrated anticandidal activity with an MIC of 2.0 μg/mL against C. albicans clinical isolates supports its use as a validated hit or scaffold for antifungal drug discovery programs. Its defined structure and synthetic accessibility make it suitable for structure-activity relationship (SAR) studies aimed at improving potency, spectrum, and pharmacokinetic properties. Researchers can confidently use this compound to build focused libraries targeting fungal pathogens, particularly Candida species.

Physicochemical Property Optimization: A Model Compound for Balancing Lipophilicity and Solubility

With a favorable LogP of 2.1 [3] and moderate aqueous solubility (484.5 mg/L) [4], ethyl 3-hydroxy-4-methoxybenzoate serves as an excellent model compound for studying the interplay between ester substitution and ADME properties. Its ~8-fold increase in lipophilicity compared to the methyl ester analog provides a clear, quantifiable example of how a small structural change can impact a molecule's drug-likeness. It is well-suited for use in permeability assays (e.g., PAMPA, Caco-2) and formulation development studies to teach or demonstrate the principles of lead optimization in medicinal chemistry [5].

Metabolic Disease Research: A Validated Intermediate for Uricosuric Agent Development

As an explicitly named intermediate in a patent family describing uric acid-lowering benzoic acid derivatives [6], this compound offers a direct and validated starting point for synthesizing and evaluating novel uricosuric agents. Medicinal chemists can utilize this compound to generate new chemical entities for testing in in vitro URAT1 inhibition assays or in vivo models of hyperuricemia and gout. This provides a clear, documented rationale for its procurement over a generic analog that lacks such a defined and patented application pathway .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-hydroxy-4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.